

# Application Notes and Protocols for TG100572 in Mouse Models

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## Compound of Interest

Compound Name: TG 100572

Cat. No.: B1589755

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## Abstract

TG100572 is a potent, multi-targeted kinase inhibitor with significant activity against key drivers of angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFR $\beta$ ), and Src family kinases.[1][2] These application notes provide a comprehensive overview of the in vivo use of TG100572 in mouse models, summarizing established dosages, administration protocols, and key experimental findings. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of TG100572.

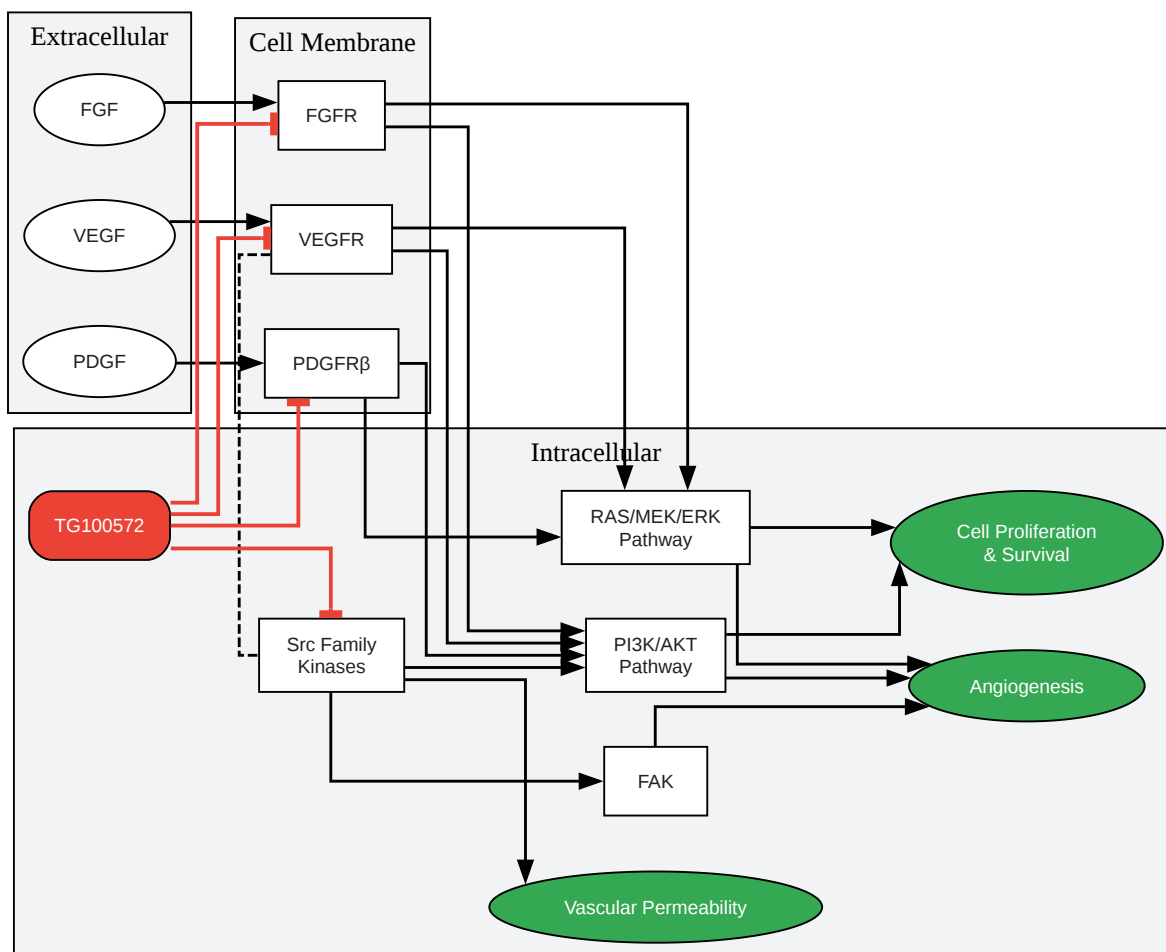
## Data Presentation

### Table 1: Summary of In Vivo Dosages for TG100572 in Mouse Models

Mouse Model	Administration Route	Dosage	Dosing Schedule	Key Findings	Reference
Developmental Angiogenesis	Intraperitoneal (i.p.)	5 mg/kg	Twice daily	Dose-dependent inhibition of FAK-Y861 phosphorylation.	[3]
Laser-Induced Choroidal Neovascularization (CNV)	Intraperitoneal (i.p.)	5 mg/kg	Daily for 14 days	Significant suppression of CNV. Associated with weight loss, suggesting systemic toxicity.	[4]
Laser-Induced Choroidal Neovascularization (CNV)	Topical (eye drop)	10 µL of 1% TG100572 solution	Daily	Achieved therapeutic concentrations in the retina and choroid/sclera.	[4]
Ocular Pharmacokinetics	Topical (eye drop)	10 µL of 1% TG100801 (prodrug) solution	Single dose	Superior ocular exposure to TG100572 compared to direct administration. Undetectable plasma levels of TG100572.	[4][5]

## Signaling Pathway

TG100572 exerts its biological effects by simultaneously inhibiting multiple receptor tyrosine kinases and intracellular non-receptor tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis. The diagram below illustrates the key signaling pathways targeted by TG100572.



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TG100572 inhibits key signaling pathways.

## Experimental Protocols

### Intraperitoneal (i.p.) Administration

This protocol is suitable for systemic delivery of TG100572 to evaluate its effects on systemic diseases or as a positive control for localized delivery studies.

Materials:

- TG100572
- Vehicle (e.g., sterile PBS, DMSO, or a formulation of DMSO and Cremophor)
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Mouse scale
- 70% ethanol

Procedure:

- Preparation of Dosing Solution:
  - Accurately weigh the required amount of TG100572.
  - Dissolve in a minimal amount of a suitable solvent like DMSO.
  - Further dilute with a vehicle such as sterile PBS or a Cremophor-based solution to the final desired concentration. Ensure the final concentration of the initial solvent is well-tolerated by the animals.
  - Vortex or sonicate briefly to ensure complete dissolution. The final solution should be clear.
- Animal Preparation and Dosing:

- Weigh each mouse to determine the exact volume of the dosing solution to be administered.
- Properly restrain the mouse, exposing the abdominal area.
- Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding puncture of the internal organs.
- Slowly inject the calculated volume of the TG100572 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any immediate adverse reactions.
- Post-injection Monitoring:
  - Regularly monitor the mice for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[\[4\]](#)
  - For efficacy studies, monitor the relevant endpoints according to the experimental design (e.g., tumor volume, angiogenesis markers).

## Topical Ocular Administration

This method is preferred for ophthalmic models to maximize local drug concentration and minimize systemic side effects. The use of the prodrug TG100801 is recommended for enhanced ocular penetration.[\[4\]](#)[\[5\]](#)

Materials:

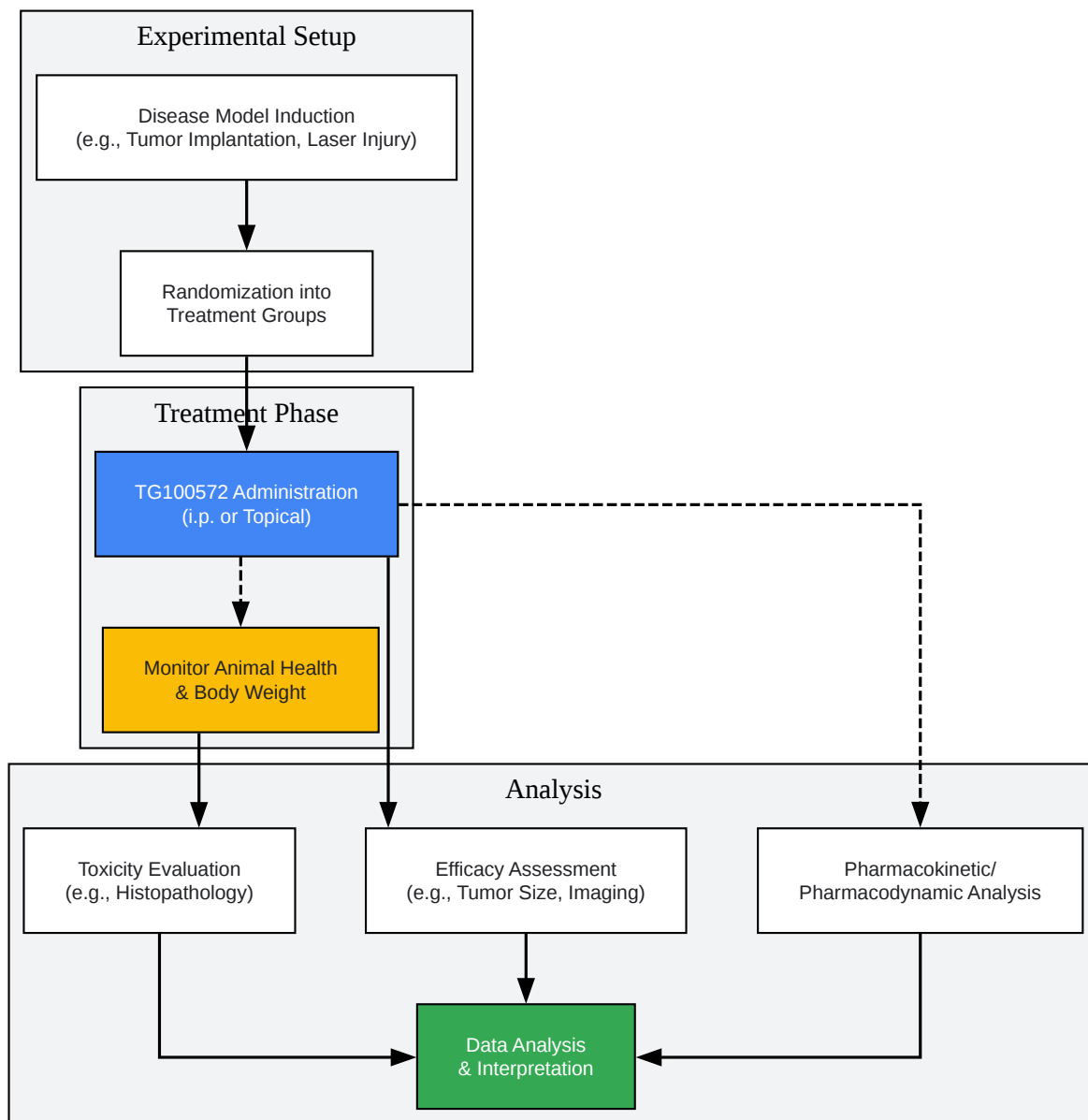
- TG100572 or TG100801
- Sterile ophthalmic vehicle (e.g., saline with a viscosity-enhancing agent)
- Micropipette and sterile tips
- Anesthetic (e.g., isoflurane or ketamine/xylazine)

#### Procedure:

- Preparation of Ophthalmic Solution:
  - Dissolve TG100572 or TG100801 in the sterile ophthalmic vehicle to the desired concentration (e.g., 1%).
  - Ensure the solution is sterile and free of particulate matter.
- Animal Preparation and Dosing:
  - Briefly anesthetize the mouse to prevent blinking and ensure accurate administration.
  - Position the mouse to allow for easy access to the eye.
  - Using a micropipette, carefully dispense a single, precise volume (e.g., 10  $\mu$ L) onto the center of the cornea.
  - Allow the solution to spread over the ocular surface.
  - Keep the mouse in a position that minimizes runoff until it recovers from anesthesia.
- Post-administration Monitoring:
  - Observe the mice for any signs of ocular irritation, such as redness, swelling, or excessive tearing.
  - For efficacy studies in ocular disease models, perform relevant assessments (e.g., fundus imaging, optical coherence tomography, histological analysis).

## Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating TG100572 in a mouse model of disease.



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A typical workflow for in vivo studies.

## Conclusion

TG100572 is a versatile multi-targeted kinase inhibitor with demonstrated efficacy in mouse models of ocular disease. The choice of administration route and dosage is critical and should be tailored to the specific research question and animal model. Systemic administration via intraperitoneal injection is effective but carries a risk of toxicity, while topical ocular delivery, particularly of its prodrug TG100801, offers a favorable local therapeutic window with minimal systemic exposure. Further research is warranted to explore the full therapeutic potential of TG100572 in other disease models, such as cancer, and to further characterize its pharmacokinetic and toxicological profiles.

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